3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Overview of Pyrazolo[1,5-a]pyrimidines in Chemical Research
Pyrazolo[1,5-a]pyrimidines represent a class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure combining pyrazole and pyrimidine rings. Their planar, rigid framework enables diverse electronic interactions, making them valuable in medicinal chemistry and materials science. These compounds exhibit structural mimicry of purine bases, allowing them to interact with biological targets such as enzymes and receptors. Key derivatives have demonstrated applications as kinase inhibitors, antimicrobial agents, and anticancer therapeutics.
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
The versatility of this scaffold arises from its synthetic flexibility, enabling modifications at positions 3, 5, and 7 to optimize pharmacological properties. Recent advances in microwave-assisted synthesis and green chemistry have further expanded access to novel derivatives.
Historical Development of Heterocyclic Chemistry Leading to Pyrazolo[1,5-a]pyrimidines
The evolution of heterocyclic chemistry traces back to the 19th century, with seminal discoveries such as pyridine (1849) and pyrimidine (1879). Early work on pyrazoles by Ludwig Knorr (1883) and Hans von Pechmann (1898) laid the groundwork for fused heterocycles. The first pyrazolo[1,5-a]pyrimidine synthesis was reported in the mid-20th century, leveraging cyclocondensation reactions between aminopyrazoles and β-dicarbonyl compounds.
Critical milestones include:
- 1950s : Development of Knorr-type reactions for pyrazole ring formation.
- 1980s : Discovery of pyrazolo[1,5-a]pyrimidines as adenosine receptor ligands.
- 2000s : Application in kinase inhibitor design (e.g., Pim-1, CK2).
The integration of computational chemistry and high-throughput screening in the 21st century accelerated the identification of bioactive derivatives, with 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid emerging as a scaffold for rational drug design.
Significance of this compound in Modern Chemical Research
This compound (CAS: 1424612-37-2) exemplifies the strategic functionalization of pyrazolo[1,5-a]pyrimidines. Its carbamoyl and carboxylic acid groups enhance hydrogen-bonding capacity, enabling precise interactions with biological targets. Key applications include:
Table 2: Research Applications of this compound
| Application Area | Mechanism/Target | Reference |
|---|---|---|
| Kinase inhibition | Competitive ATP binding | |
| Antiviral therapy | HIV reverse transcriptase | |
| Enzyme inhibition | Membrane-bound pyrophosphatases |
Recent studies highlight its role in:
- Cancer therapy : Derivatives inhibit PI3Kδ and B-Raf kinases, disrupting oncogenic signaling.
- Antimicrobial agents : Structural analogs show RNA polymerase inhibition, surpassing rifampicin in some cases.
- Material science : Photophysical properties enable use in organic light-emitting diodes (OLEDs).
Properties
IUPAC Name |
3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-6(13)4-3-11-12-5(8(14)15)1-2-10-7(4)12/h1-3H,(H2,9,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSHYAPSHZJSEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424612-37-2 | |
| Record name | 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone . A practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed, starting with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones . This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates . Hydrolysis of the ester group and subsequent amidation of the formed carboxylic acids with primary and secondary aliphatic amines furnishes the desired compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using appropriate industrial equipment.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid serves as a crucial scaffold in the development of various bioactive compounds. Its structural versatility allows for modifications that enhance biological activity:
- Kinase Inhibitors : The compound has been explored as a potential inhibitor for various kinases, including PI3K and AMPK. Inhibitors derived from this scaffold have shown promising results in treating cancers and metabolic disorders .
- Antiviral Agents : Research indicates that derivatives of this compound can inhibit HIV reverse transcriptase, suggesting potential applications in HIV treatment protocols .
- Antiparasitic Activity : The compound has demonstrated inhibitory effects on Plasmodium falciparum, the causative agent of malaria, by targeting membrane-bound pyrophosphatases.
Biological Research
The compound is extensively used in biological studies to understand enzyme inhibition and receptor binding:
- Enzyme Inhibition Studies : It has been utilized to study the inhibition of membrane-bound pyrophosphatases, impacting ion transport across membranes and cellular metabolism .
- Receptor Binding : The structural modifications at the N-3 position significantly influence binding affinity to various receptors, enhancing its role in receptor studies .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in the synthesis of pharmaceuticals and agrochemicals:
- Synthesis of Bioactive Compounds : The compound is leveraged for developing new pharmaceuticals due to its ability to serve as a versatile scaffold for drug discovery .
- Agrochemical Development : Its properties make it suitable for creating agrochemicals that require specific biochemical interactions to enhance crop yield and resistance .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated that modifications at the N-3 position enhanced cytotoxicity against various cancer types by inhibiting key signaling pathways involved in cell proliferation.
Case Study 2: Overcoming Multidrug Resistance
Research focused on the potential of this compound to overcome multidrug resistance in cancer cells by inhibiting MRP1 activity, which is crucial for drug efflux in resistant phenotypes. This study highlights its significance in improving therapeutic efficacy against resistant cancers .
Case Study 3: Antiviral Properties
Another study showcased the antiviral properties of derivatives of this compound against HIV. It was found that certain modifications significantly increased inhibitory effects on reverse transcriptase activity, suggesting a pathway for developing effective antiviral agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Modification Position | Effect on Activity | Recommended Substituents |
|---|---|---|
| N-3 | Enhances kinase binding affinity | Electron-donating groups |
| C(2) | Improves cellular uptake | Hydrophobic substituents |
| C(5) | Influences receptor selectivity | Various heteroaromatic systems |
Mechanism of Action
The mechanism of action of 3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in cellular processes like cell proliferation, growth, and migration . The inhibition of PI3Kδ is considered a promising therapeutic strategy for treating inflammatory and autoimmune diseases .
Comparison with Similar Compounds
Key Observations:
- Polarity : The carbamoyl and carboxylic acid groups in the target compound enhance hydrophilicity compared to halogenated (e.g., Cl, CF₃) or alkyl-substituted derivatives.
- Metabolic Stability : Trifluoromethyl groups (CF₃) confer resistance to oxidative metabolism, a feature exploited in kinase inhibitors .
Biological Activity
3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities. The general structure can be represented as follows:
Key Features
- Molecular Weight : 207.18 g/mol
- CAS Number : 1424612-37-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. Notably, it has been identified as an inhibitor of B-Raf kinase, which plays a crucial role in the Raf-MEK-ERK signaling pathway involved in cell proliferation and survival.
Inhibition of B-Raf Kinase
B-Raf kinase inhibitors have therapeutic potential in treating cancers such as melanoma and colorectal cancer. The structure-activity relationship studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency against B-Raf kinase .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| B-Raf Kinase Inhibition | B-Raf | 0.65 - 18 | |
| Multidrug Resistance Inhibition | MRP1 | Not specified | |
| Antiviral Activity | HIV RT-associated RNase H | EC50 = 10 |
Case Study 1: B-Raf Kinase Inhibition
In a study published in Nature, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their efficacy as B-Raf inhibitors. The compound exhibited promising results with an IC50 value indicating strong inhibition compared to existing therapies .
Case Study 2: Multidrug Resistance
Another study explored the potential of pyrazolo[1,5-a]pyrimidines in overcoming multidrug resistance in cancer cells. The compound was shown to inhibit MRP1 activity, which is crucial for drug efflux in resistant cancer phenotypes .
Case Study 3: Antiviral Properties
Research on the antiviral properties of this compound indicated that it could inhibit HIV reverse transcriptase (RT) associated RNase H activity effectively. This suggests potential applications in HIV treatment protocols .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications at the N-3 position of the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For instance:
- Substituents : Electron-donating groups enhance kinase binding affinity.
- Hydrophobic interactions : Increased lipophilicity improves cellular uptake.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its derivatives?
- Methodology : The synthesis typically involves cyclocondensation reactions using aminoazoles, aldehydes, and pyruvic acid derivatives. For example, microwave-assisted multicomponent reactions (MW) reduce reaction times (e.g., from 48 hours to 30 minutes) while maintaining yields >70% . Conventional methods employ reflux in acetic acid with catalysts like iodine or copper oxide to enhance selectivity . Key intermediates, such as azomethines, are formed before cyclization .
Q. How is the compound characterized for structural confirmation?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1690 cm⁻¹ for carboxamides) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., pyrazole H-2 proton at δ 9.46 ppm in DMSO-d₆) .
- Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 359 for M⁺ in derivative 18c) .
- Elemental analysis : Ensures purity (>95% for most derivatives) .
Q. What are the solubility and storage recommendations for this compound?
- Methodology :
- Solubility : Sparingly soluble in DMSO (1–10 mg/mL) and acetonitrile (0.1–1 mg/mL) .
- Storage : Store at -20°C in sealed containers to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields (e.g., 34% vs. 76%)?
- Methodology :
- Parameter screening : Test solvent polarity (e.g., acetic acid vs. DMF), temperature (room temp vs. 150°C), and catalysts (e.g., iodine vs. CuO). Ultrasonic-assisted reactions improve mixing and reduce side reactions in multicomponent syntheses .
- Kinetic vs. thermodynamic control : Prolonged reflux or MW irradiation shifts products from kinetic (e.g., pyrazolo[1,5-a]pyrimidines) to thermodynamic (pyrrolones) pathways .
- Yield optimization : Use excess reagents (e.g., 2 equivalents of aminoazoles) to drive equilibrium in pseudo-four-component reactions .
Q. What strategies enhance functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodology :
- Carboxylic acid derivatization : Convert the -COOH group to amides or esters via coupling agents (e.g., EDC/HOBt) .
- Halogenation : Introduce bromine/iodine at position 2 or 3 using NBS or NIS for cross-coupling reactions .
- Bioisosteric replacement : Replace the trifluoromethyl group with cyclopropyl or phenyl to modulate target affinity (e.g., PI3K inhibition vs. antiproliferative activity) .
Q. How do substituents influence biological activity, and how can this be systematically evaluated?
- Methodology :
| Derivative | Substituents | Activity |
|---|---|---|
| Ethyl 5-cyclopropyl-7-CF₃ | Cyclopropyl, CF₃ | PI3K inhibition (IC₅₀: 8 nM) |
| Methyl 5-methyl-7-CF₃ | Methyl, CF₃ | Antiproliferative (GI₅₀: 2 µM) |
- Binding assays : Use fluorescence polarization or SPR to quantify interactions with targets like ALDH1A3 .
Q. How can stability challenges during synthesis (e.g., hydrolysis in protic solvents) be mitigated?
- Methodology :
- Solvent selection : Avoid water or methanol for triazolyl-substituted derivatives, which hydrolyze to hydroxypyrimidines .
- Temperature control : Maintain reactions below 50°C for acid-sensitive intermediates .
- Protective groups : Temporarily protect the carbamoyl group with tert-butyl or benzyl during functionalization .
Q. What analytical techniques resolve data contradictions in reaction pathways (e.g., aldol vs. cyclocondensation)?
- Methodology :
- In-situ monitoring : Use HPLC or LC-MS to track intermediate formation .
- Isotopic labeling : ¹³C-labeled pyruvic acid clarifies whether the aldol product incorporates into the final structure .
- Computational modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., ΔG for pyrrolone vs. pyrimidine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
